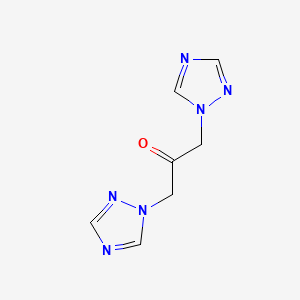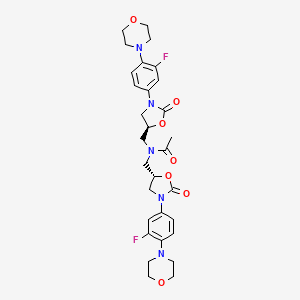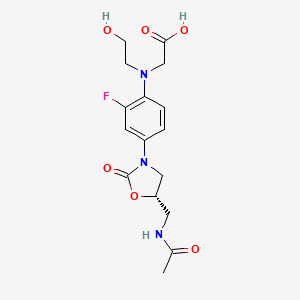
Ceftizoxima S-óxido Impureza
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftizoxime S-Oxide Impurity is a derivative of Ceftizoxime . Ceftizoxime is a third-generation cephalosporin antibiotic, which is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Synthesis Analysis
In the synthesis of ceftizoxime sodium, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the ceftizoxime sample to confirm the retention times in HPLC .Molecular Structure Analysis
The molecular formula of Ceftizoxime S-Oxide Impurity is C13H13N5O6S2 and it has a molecular weight of 399.4 .Chemical Reactions Analysis
Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .Aplicaciones Científicas De Investigación
Nanoportadora para la Entrega de Medicamentos
La Ceftizoxima S-óxido Impureza se ha utilizado en la fabricación de nanoportadores para la entrega de medicamentos {svg_1}. En un estudio, se sintetizaron con éxito nanoportadores de pectina cargados con ceftizoxima mediante el método de desplazamiento de solvente {svg_2}. Estos nanoportadores mostraron liberación sostenida del fármaco y revelaron una buena actividad antimicrobiana contra varias bacterias {svg_3}. Esta aplicación es prometedora para un mejor control de la entrega de fármacos en aplicaciones médicas {svg_4}.
Sensor Electroquímico
La this compound se ha utilizado en el desarrollo de un sensor electroquímico {svg_5}. Se ha desarrollado un sensor novedoso que comprende nanopartículas de Cu(Him)2 e híbrido de líquido iónico modificado con electrodo de pasta de carbono (CPE) para la Ceftizoxima {svg_6}. Este sensor exhibe un excelente efecto electrocatalítico en la electrooxidación de Ceftizoxima, lo que lleva a una mejora considerable en la corriente de pico anódica correspondiente {svg_7}. Esto permite el desarrollo de un sensor voltamétrico altamente sensible para la determinación de Ceftizoxima en muestras farmacéuticas y biológicas {svg_8}.
Mecanismo De Acción
Target of Action
Ceftizoxime S-Oxide Impurity, like its parent compound Ceftizoxime, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival.
Mode of Action
The compound interacts with its targets (PBPs) by binding to them, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction results in the weakening of the bacterial cell wall, making it susceptible to osmotic pressure changes, which can lead to cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by Ceftizoxime S-Oxide Impurity is the bacterial cell wall synthesis pathway. By inhibiting PBPs, the compound disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall construction. This disruption affects the integrity of the bacterial cell wall, leading to cell lysis .
Pharmacokinetics
Ceftizoxime, the parent compound of Ceftizoxime S-Oxide Impurity, is primarily eliminated by the kidneys . It has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The half-life is also significantly prolonged by coadministration of probenecid . Ceftizoxime can be removed from the body by hemodialysis .
Result of Action
The primary result of Ceftizoxime S-Oxide Impurity’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea .
Action Environment
The action, efficacy, and stability of Ceftizoxime S-Oxide Impurity can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the efficacy of cephalosporins. Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases, making it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Análisis Bioquímico
Biochemical Properties
Ceftizoxime S-Oxide Impurity, like its parent compound Ceftizoxime, is highly resistant to a broad spectrum of beta-lactamases . It interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . The nature of these interactions involves the inhibition of the third and last stage of bacterial cell wall synthesis .
Cellular Effects
Ceftizoxime S-Oxide Impurity has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the integrity of the bacterial cell wall, leading to cell lysis . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Ceftizoxime S-Oxide Impurity involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Temporal Effects in Laboratory Settings
It is known that Ceftizoxime, the parent compound, has a longer half-life due to the absence of the acetoxymethyl group that makes other cephalosporins susceptible to metabolism .
Dosage Effects in Animal Models
The effects of Ceftizoxime S-Oxide Impurity at different dosages in animal models have not been specifically studied. Ceftizoxime has been shown to be effective in treating various infections in animal models .
Metabolic Pathways
Ceftizoxime is known to be resistant to metabolism due to the absence of the acetoxymethyl group .
Transport and Distribution
It is known that Ceftizoxime can be administered intravenously or by suppository, suggesting it can be distributed throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it interacts with penicillin-binding proteins .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ceftizoxime S-Oxide Impurity involves the oxidation of Ceftizoxime using a suitable oxidizing agent.", "Starting Materials": [ "Ceftizoxime", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Ceftizoxime is dissolved in a suitable solvent (e.g. water, methanol)", "The oxidizing agent is added slowly to the reaction mixture", "The reaction mixture is stirred at room temperature for a specific period of time (e.g. 1-2 hours)", "The reaction is quenched by adding a reducing agent (e.g. sodium bisulfite, sodium thiosulfate)", "The reaction mixture is filtered to remove any solid impurities", "The filtrate is concentrated and purified using suitable techniques (e.g. chromatography, crystallization)", "The purified product is dried and characterized using various analytical techniques (e.g. NMR, IR, MS)" ] } | |
Número CAS |
79226-66-7 |
Fórmula molecular |
C13H13N5O6S2 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O6S2/c1-24-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-26(23)11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-,26?/m1/s1 |
Clave InChI |
YWYOPDGGBVGNRH-UPQPXXOWSA-N |
SMILES isomérico |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3=O)C(=O)O |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3=O)C(=O)O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601318.png)
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)







